Cas no 148051-08-5 (N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide)

N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenedicarboxamide,N1,N3-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-
- 5-AMINO-N,N''-BIS[2-ACETOXY-1-(ACETOXYMETHYL)ETHYL]-2,4,6-TRIIODOISOPHTHALAMIDE
- [3-acetyloxy-2-[[3-amino-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
- 1,3-Benzenedicarboxamide,N1,N3-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-tri...
- N,N?-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
- N,N’-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
- N,N'-BIS[2-(ACETYLOXY)-1-[(ACETYLOXY)METHYL]ETHYL]-5-AMINO-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE,WHITE SOLID
- N,N'-Bis-(3,4-dimethoxy-phenaethyl)-oxalamid
- N,N'-bis-(3,4-dimethoxy-phenethyl)-oxalamide
- N,N'-bis(3',4'-dimethoxyphenethyl)oxamide
- N,N'-bis(3,4-dimethoxyphenylethyl) oxamide
- N,N-BIS[2-(3,4-DIMETHOXYPHENYL)ETHYL]OXAMIDE
- N,N'-bis[2-(acetyloxy)l[(acetyloxy)-methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
- N,N'-Bis<2-(3',4'-dimethoxyphenyl)aethyl>oxamid
- N,N'-bis-<2-(3,4-dimethoxyphenyl)ethyl>ethanediamide
- N,N-Bis-(1,3-diacetoxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide
- N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
- N,Na€-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
- N,N'-bis-[2-acetyloxy-1-(acetyloxymethyl)ethyl]-5-[amino]-2,4,6-triiodo-1,3-benzenedicarboxamide
- SCHEMBL4830946
- 1,3-Benzenedicarboxamide, N1,N3-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-
- N,N'-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5 -amino-2,4,6-triiodo-1,3-benzenedicarboxamide
- 148051-08-5
- FT-0663172
- N,N'-bis[2-acetyloxy-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
- N,N'-bis-[2-(acetyloxy) -1-[(acetyloxy)-methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
- J-008436
- N,N'-bis-[2-(acetyloxy)-1-[(acetyloxy)-methyl]ethyl]-5-amino-2,4,6 -triiodo-1,3-benzenedicarboxamide
- {[(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)azanediyl]propane-2,1,3-triyl} tetraacetate
- DTXSID20471995
- AKOS030255265
- GUUCJQVOLIWIFP-UHFFFAOYSA-N
- N,N inverted exclamation mark -Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
- F81347
- N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
-
- Inchi: InChI=1S/C22H26I3N3O10/c1-9(29)35-5-13(6-36-10(2)30)27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-14(7-37-11(3)31)8-38-12(4)32/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34)
- InChI Key: GUUCJQVOLIWIFP-UHFFFAOYSA-N
- SMILES: CC(OCC(NC(C1=C(I)C(N)=C(I)C(C(NC(COC(=O)C)COC(=O)C)=O)=C1I)=O)COC(=O)C)=O
Computed Properties
- Exact Mass: 872.87500
- Monoisotopic Mass: 872.8752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 38
- Rotatable Bond Count: 16
- Complexity: 789
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 3
- Surface Charge: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 189Ų
Experimental Properties
- Density: 1.9±0.1 g/cm3
- Boiling Point: 723.6±60.0 °C at 760 mmHg
- Flash Point: 391.4±32.9 °C
- PSA: 189.42000
- LogP: 2.89480
- Vapor Pressure: 0.0±2.3 mmHg at 25°C
N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B400190-2mg |
N,N’-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide |
148051-08-5 | 2mg |
$ 110.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-460068-5 mg |
N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide, |
148051-08-5 | 5mg |
¥2,482.00 | 2023-07-10 | ||
TRC | B400190-5mg |
N,N’-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide |
148051-08-5 | 5mg |
$ 161.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-460068-5mg |
N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide, |
148051-08-5 | 5mg |
¥2482.00 | 2023-09-05 | ||
TRC | B400190-50 mg |
N,N’-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide |
148051-08-5 | 50mg |
$ 1025.00 | 2022-01-11 | ||
TRC | B400190-25mg |
N,N’-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide |
148051-08-5 | 25mg |
$ 666.00 | 2023-04-18 | ||
TRC | B400190-25 mg |
N,N’-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide |
148051-08-5 | 25mg |
$ 550.00 | 2022-01-11 | ||
TRC | B400190-5 mg |
N,N’-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide |
148051-08-5 | 5mg |
$ 130.00 | 2022-01-11 | ||
TRC | B400190-50mg |
N,N’-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide |
148051-08-5 | 50mg |
$ 1240.00 | 2023-04-18 | ||
TRC | B400190-10 mg |
N,N’-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide |
148051-08-5 | 10mg |
$ 235.00 | 2022-01-11 |
N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide Production Method
N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide Related Literature
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide
N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide: A Comprehensive Overview
The compound N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide is a highly specialized molecule with significant potential in the field of biopharmaceuticals. This compound belongs to the class of dicarboxamides, which are known for their diverse applications in medicinal chemistry and drug development. The intricate structure of this molecule, characterized by multiple functional groups and substituents, makes it a subject of interest for researchers exploring novel therapeutic agents.
Recent studies have highlighted the importance of acetyloxy and triiodo functionalities in modulating biological activities. These groups are known to influence drug stability, bioavailability, and target specificity. The presence of 5-amino and methylethyl substituents further adds to the complexity of this molecule, potentially enhancing its ability to interact with cellular receptors and enzymes.
One of the most notable aspects of N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide is its selectivity profile. Research indicates that this compound exhibits promising activity against various cancer cell lines, making it a potential candidate for anticancer drug development. The benzenedicarboxamide core structure has been shown to play a crucial role in cellular uptake and target binding, while the triiodo substituents may contribute to radiopharmaceutical applications.
Furthermore, this compound demonstrates remarkable stability under physiological conditions, which is a critical attribute for drug formulation. Its ability to resist enzymatic degradation and maintain structural integrity in biological environments positions it as a valuable asset in the development of long-acting therapies. The acetyloxy groups also contribute to lipophilicity, enhancing its potential for transmembrane transport and tissue penetration.
Recent advancements in precision medicine have emphasized the need for highly selective agents that can minimize off-target effects. The unique combination of functional groups in N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide makes it a compelling candidate for personalized treatment strategies. Its selectivity and potency have been validated in preclinical models, paving the way for further exploration in clinical settings.
In summary, N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide represents a cutting-edge molecule with wide-ranging applications in the biopharmaceutical industry. Its intricate structure and favorable pharmacokinetic properties make it a valuable tool for researchers seeking to develop innovative therapeutic solutions. As the field of medicinal chemistry continues to evolve, this compound stands as a testament to the potential of precision medicine and individualized treatment approaches.
148051-08-5 (N,N’-Bis2-(acetyloxy)-1-(acetyloxy)methylethyl-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide) Related Products
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)



